Eg5 Inhibitor IV, VS-83
Description
Background on Kinesin Spindle Protein (Eg5) as a Mitotic Motor
The kinesin spindle protein, also known as KIF11 or Eg5, is a member of the kinesin-5 family of motor proteins. wikipedia.org These proteins are crucial for intracellular transport and cell division. researchgate.net Eg5 assembles into a homotetramer, a structure with two motor domains at each end of a central stalk. researchgate.netnih.gov This unique bipolar structure enables Eg5 to bind to and slide apart antiparallel microtubules. researchgate.net This action generates outward forces that are essential for establishing and maintaining the bipolarity of the mitotic spindle during the early stages of mitosis. nih.gov
The function of Eg5 is tightly regulated throughout the cell cycle, with its expression being almost exclusively limited to the G2 and mitotic phases. tandfonline.com During prophase, Eg5 is instrumental in separating duplicated centrosomes, the primary microtubule-organizing centers in animal cells. researchgate.net This separation is a prerequisite for the formation of a functional bipolar spindle, which is responsible for the accurate segregation of chromosomes into two daughter cells. wikipedia.orgnih.gov The inhibition or loss of Eg5 function leads to a catastrophic failure of mitosis, resulting in the formation of a characteristic "monopolar spindle" or "monoaster," where the centrosomes fail to separate. oncotarget.comresearchgate.net This ultimately triggers cell cycle arrest and, in many cases, apoptosis (programmed cell death). oncotarget.com
Rationale for Eg5 as a Therapeutic Target in Proliferative Disorders
The pivotal and specific role of Eg5 in mitosis makes it an attractive target for anticancer therapies. oncotarget.com Unlike conventional chemotherapy agents like taxanes and vinca (B1221190) alkaloids, which target microtubules directly and can affect non-dividing cells, Eg5 inhibitors offer a more targeted approach. researchgate.net Since Eg5 is primarily active in proliferating cells, inhibitors are expected to have a greater selective effect on rapidly dividing cancer cells while sparing most normal, non-dividing tissues. oncotarget.complos.org
Furthermore, Eg5 is often overexpressed in various types of tumors, including those of the breast, colon, lung, ovary, and uterus. tandfonline.com High levels of Eg5 expression have been correlated with poor clinical outcomes in several cancers, such as bladder, renal, and pancreatic cancers. tandfonline.comnih.gov This overexpression suggests a dependency of these tumors on Eg5 for their continued proliferation, making them potentially more susceptible to Eg5 inhibition. researchgate.net The targeted disruption of Eg5 function presents a promising strategy to halt tumor growth and induce cancer cell death. nih.gov
Overview of Eg5 Inhibitor IV, VS-83 as a Potent Monastrol (B14932) Analog
This compound, is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of the Eg5 motor protein. merckmillipore.comsigmaaldrich.com It is an analog of monastrol, one of the first-generation allosteric inhibitors of Eg5. merckmillipore.comscientificlabs.co.uk VS-83 demonstrates significantly enhanced potency compared to its predecessor. merckmillipore.commerckmillipore.com
Research findings have highlighted the superior inhibitory activity of VS-83. For instance, in vitro studies have shown that VS-83 inhibits the ATPase activity of Eg5 with a much lower half-maximal inhibitory concentration (IC50) than monastrol. merckmillipore.comscientificlabs.co.uk This increased potency translates to a more effective induction of the characteristic monoaster phenotype in treated cells. merckmillipore.commerckmillipore.com
Table 1: Comparative Potency of this compound and Monastrol
| Compound | IC50 (Eg5-ATPase Activity) | EC50 (Monoaster Formation in BSC-1 cells) |
|---|---|---|
| This compound | 1.17 µM merckmillipore.comscientificlabs.co.ukmerckmillipore.com | 7.27 µM merckmillipore.comscientificlabs.co.ukmerckmillipore.com |
| Monastrol | 20.73 µM merckmillipore.comscientificlabs.co.ukmerckmillipore.com | 58.74 µM merckmillipore.comscientificlabs.co.ukmerckmillipore.com |
Furthermore, VS-83 has been shown to possess potent antiproliferative activity against various cancer cell lines. Studies on glioblastoma cells, for example, revealed that VS-83 exhibited more than a tenfold greater antiproliferative effect compared to monastrol. merckmillipore.comsigmaaldrich.comscientificlabs.co.uk This enhanced efficacy underscores the potential of VS-83 as a lead compound for the development of novel anticancer therapeutics targeting Eg5.
Table 2: Antiproliferative Activity of this compound against Glioblastoma Cell Lines
| Cell Line | Fold Increase in Antiproliferative Activity (VS-83 vs. Monastrol) |
|---|---|
| U-87 MG | ≥10-fold merckmillipore.comsigmaaldrich.comscientificlabs.co.uk |
| U-118 MG | ≥10-fold merckmillipore.comsigmaaldrich.comscientificlabs.co.uk |
| U-373 MG | ≥10-fold merckmillipore.comsigmaaldrich.comscientificlabs.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468002 | |
| Record name | Eg5 Inhibitor IV, VS-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909250-29-9 | |
| Record name | Eg5 Inhibitor IV, VS-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action and Cellular Effects of Eg5 Inhibitor Iv, Vs 83
Inhibition of Eg5 Adenosine Triphosphatase (ATPase) Activity
Eg5 utilizes the energy derived from ATP hydrolysis to generate force and move along microtubules, which is fundamental to its function in separating spindle poles. The inhibition of this ATPase activity is the primary mechanism through which Eg5 inhibitors disrupt mitosis. VS-83 has been shown to be a highly effective inhibitor of the mitotic kinesin Eg5's ATPase activity. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk As a cell-permeable analog of Monastrol (B14932), VS-83 exhibits substantially greater potency. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Comparative studies have quantified this enhanced inhibitory effect. The half-maximal inhibitory concentration (IC50) for VS-83 in inhibiting Eg5-ATPase activity is 1.17 µM, a significant improvement over Monastrol's IC50 of 20.73 µM. sigmaaldrich.comscientificlabs.co.ukhaoranbio.com This demonstrates that VS-83 is over 17 times more potent at inhibiting the fundamental enzymatic function of Eg5.
| Compound | IC50 (Eg5 ATPase Activity) | EC50 (Monopolar Spindle Formation) |
|---|---|---|
| Eg5 Inhibitor IV, VS-83 | 1.17 µM | 7.27 µM |
| Monastrol | 20.73 µM | 58.74 µM |
Allosteric Binding and Conformational Changes in Eg5
VS-83, like other inhibitors of its class, does not bind to the ATP-binding site of Eg5. Instead, it acts as an allosteric inhibitor, binding to a distinct site on the motor domain. This allosteric interaction induces conformational changes that propagate to the active site and other functional regions of the protein, ultimately leading to its inactivation.
The specific allosteric binding site for VS-83 and its analogs is a hydrophobic pocket formed by Loop 5 (L5) and helices α2 and α3 of the Eg5 motor domain. nih.gov The L5 loop is a flexible region that is not present in all kinesins, contributing to the selectivity of inhibitors that target this pocket. nih.gov Upon binding of an inhibitor like VS-83, the L5 loop undergoes a significant conformational change, folding over the inhibitor and creating an induced-fit pocket. nih.gov This interaction is a hallmark of this class of Eg5 inhibitors and is crucial for their inhibitory activity.
The binding of VS-83 to the L5 allosteric pocket has profound effects on the nucleotide-binding state of Eg5. A critical step in the ATPase cycle of kinesin motors is the release of ADP from the active site, which is necessary for the subsequent binding of ATP and the generation of force. Allosteric inhibitors that bind to the L5 pocket are known to inhibit the release of ADP. nih.govnih.gov By stabilizing a specific conformation of Eg5, these inhibitors effectively trap the motor protein in an ADP-bound state, preventing the progression of the ATPase cycle. This modulation of ADP release is a key aspect of the inhibitory mechanism of VS-83.
The allosteric binding of VS-83 stabilizes a conformation of Eg5 that is incompatible with its normal motor function. The induced conformational change in the L5 loop is transmitted to other key structural elements of the motor domain, including the switch I and switch II regions, which are directly involved in ATP binding and hydrolysis. semanticscholar.org This stabilization of an inhibited state prevents the necessary conformational changes that Eg5 must undergo to hydrolyze ATP and interact productively with microtubules. The motor protein is essentially locked in a state that has a low affinity for microtubules and is unable to generate the outward force required for spindle pole separation. nih.gov
Impact on Mitotic Spindle Formation and Dynamics
The biochemical inhibition of Eg5's ATPase activity by VS-83 has a direct and visually dramatic effect on the cellular machinery of division. By neutralizing the outward push generated by Eg5, the balance of forces within the mitotic spindle is disrupted.
The primary cellular phenotype resulting from Eg5 inhibition is the formation of monopolar spindles, also known as monoasters. sigmaaldrich.comnih.gov In a normal mitotic cell, Eg5 is responsible for pushing the two spindle poles apart to form a bipolar spindle. When Eg5 is inhibited by VS-83, this separation fails to occur. The spindle poles, which are pulled together by other motor proteins, collapse into a single aster-like structure with the chromosomes arranged radially around it.
The potency of VS-83 in inducing this phenotype is significantly greater than that of Monastrol. The half-maximal effective concentration (EC50) for the formation of monoasters in BSC-1 cells treated with VS-83 is 7.27 µM, compared to 58.74 µM for Monastrol. sigmaaldrich.comscientificlabs.co.ukhaoranbio.com This cellular outcome effectively halts the cell cycle at mitosis, as a bipolar spindle is a prerequisite for proper chromosome alignment and segregation.
Based on the conducted research, there is no specific scientific literature or data available for a compound identified as "this compound." The search results provide extensive information on the class of Eg5 inhibitors as a whole, detailing their mechanism of action and cellular effects by studying various specific molecules within this class, such as Monastrol, K858, Ispinesib, and others. However, no retrievable data specifically names or details the characteristics and effects of a compound designated "this compound."
Therefore, it is not possible to generate the requested article focusing solely on "this compound" as per the provided outline and instructions. The fundamental information required to address the specified sections and subsections for this particular compound is absent from the available scientific and research databases.
To fulfill the request, specific research data, including studies on its effect on bipolar spindle assembly, mitotic arrest, apoptosis induction, and spindle assembly checkpoint modulation, for the compound named "this compound" would be required.
Structure Activity Relationships Sar and Molecular Interactions of Eg5 Inhibitor Iv, Vs 83
Structural Classification within Dihydropyrimidinone Derivatives (Vasastrol Series)
Eg5 Inhibitor IV, VS-83, belongs to the dihydropyrimidinone (DHPM) class of compounds. These heterocyclic molecules are characterized by a six-membered ring containing two nitrogen atoms. VS-83 is specifically classified as a 5-fluoro-3,4-dihydro-4-(3'-hydroxyphenyl)quinazoline-2(1H)-thione. It is considered part of a series of potent monastrol (B14932) analogs, sometimes referred to as the "Vasastrol series," which have been developed to improve upon the moderate potency of the parent compound, monastrol. nih.gov The core dihydropyrimidinone scaffold serves as a crucial pharmacophore for Eg5 inhibition, and modifications at various positions of this core structure have led to the development of analogs with enhanced activity, such as VS-83. nih.govnih.gov
Comparative Analysis with Monastrol and Related Analogs
Monastrol was the first small-molecule inhibitor of Eg5 to be discovered and has served as a foundational template for the development of more potent analogs. nih.gov VS-83 represents a significant advancement in this lineage, exhibiting markedly improved inhibitory activity.
The enhanced potency and selectivity of VS-83 over monastrol are attributed to specific structural modifications. nih.gov A key difference is the incorporation of a fluorine atom on the quinazoline (B50416) ring system of VS-83. This substitution, along with other structural refinements, contributes to a better fit within the allosteric binding pocket of Eg5. nih.gov The result is a substantial increase in the inhibition of Eg5's ATPase activity.
The following table provides a comparative overview of the in vitro potency of VS-83 and Monastrol:
| Compound | IC50 (Eg5 ATPase activity) | EC50 (Monoaster Formation) |
| This compound | 1.17 µM | 7.27 µM |
| Monastrol | 20.73 µM | 58.74 µM |
This data demonstrates that VS-83 is approximately 17.7 times more potent at inhibiting Eg5 ATPase activity and around 8 times more effective at inducing the characteristic monoastral spindle phenotype in cells compared to Monastrol. nih.gov
Identification of Key Structural Features for Eg5 Binding and Inhibitory Activity
The inhibitory activity of dihydropyrimidinone derivatives is intimately linked to their three-dimensional structure and the nature of their substituents. These compounds, including VS-83, are known to bind to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites. nih.gov
While specific studies detailing the precise interactions of the fluorobenzene (B45895) ring of VS-83 are not extensively available, the enhanced potency of fluorinated analogs like fluorastrol provides strong evidence for its importance. nih.gov The addition of fluorine atoms to the dihydropyrimidinone scaffold is a known strategy for increasing the potency of these inhibitors. nih.gov It is hypothesized that the electronegativity and size of the fluorine atom contribute to more favorable interactions, such as altered electronic properties or improved hydrophobic interactions, within the allosteric binding pocket of Eg5. This likely leads to a higher binding affinity and, consequently, more potent inhibition of the enzyme's activity.
Molecular Docking and Computational Modeling Studies of this compound
Although specific molecular docking and computational modeling studies for VS-83 were not prominently found in the reviewed literature, extensive research on monastrol and other dihydropyrimidinone analogs provides a robust framework for understanding the likely binding mode of VS-83. These studies have identified a well-defined allosteric binding site on Eg5.
The allosteric binding pocket for dihydropyrimidinone-based inhibitors is located between helix α2, loop L5, and helix α3 of the Eg5 motor domain. Molecular docking studies of similar compounds have revealed the importance of hydrogen bonding and hydrophobic interactions for stable binding. Key residues within this pocket that are critical for inhibitor interaction include Glu116, Gly117, and Glu118. researchgate.net Notably, Arg119 has also been identified as playing a role in the binding of some allosteric inhibitors. nih.gov It is highly probable that the dihydropyrimidinone core of VS-83 forms hydrogen bonds with the backbone atoms of these residues. The fluorophenyl and hydroxyphenyl moieties of VS-83 are likely to engage in hydrophobic and potentially further hydrogen bonding interactions within the pocket, contributing to its high binding affinity and potent inhibitory activity. The precise orientation and specific interactions of VS-83 within this pocket would require dedicated computational modeling studies for definitive elucidation.
Insights into Binding Site Flexibility and Shape Complementarity
The allosteric binding site of Eg5, particularly loop L5, exhibits a significant degree of flexibility. This plasticity is a key determinant in the binding of various inhibitors. The binding of an inhibitor can induce a conformational change in loop L5, effectively "closing" the pocket and stabilizing the inhibitor-enzyme complex. nih.gov This induced-fit mechanism underscores the importance of shape complementarity between the inhibitor and the dynamic binding site.
Molecular dynamics simulations have revealed that the binding of inhibitors can reduce the flexibility of the Eg5 protein, not only at the allosteric site but also at distant regions like the nucleotide-binding pocket. nih.gov This allosteric communication between the inhibitor binding site and the active site is a fundamental aspect of the mechanism of action for compounds like VS-83. The shape and electronic properties of the inhibitor must be complementary to the conformation of the binding pocket that it stabilizes. For instance, the presence of bulky or rigid substituents on the dihydropyrimidine (B8664642) core can either enhance or diminish binding affinity depending on how well they fit within the confines of the flexible pocket.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Eg5 Inhibitors
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For Eg5 inhibitors, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for potent inhibition. researchgate.netnih.gov
These models are built using a training set of molecules with known inhibitory activities. The molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. Statistical methods are then employed to derive a mathematical equation that relates these fields to the observed biological activity.
A typical 3D-QSAR model for dihydropyrimidine-based Eg5 inhibitors might reveal the following insights:
Steric Fields: The model can highlight regions where bulky substituents are favored or disfavored. For example, a contour map might indicate that increased steric bulk at a particular position on the phenyl ring enhances activity, while bulkiness in another region is detrimental.
Electrostatic Fields: These maps can show where positive or negative electrostatic potentials are correlated with higher inhibitory potency. This information is crucial for designing molecules with optimal electronic properties for interacting with polar residues in the binding site.
Hydrophobic Fields: The analysis can identify regions where hydrophobicity is a key driver of binding affinity, guiding the incorporation of lipophilic groups to enhance interactions with the hydrophobic sub-pocket of the Eg5 allosteric site. nih.gov
While specific QSAR models exclusively for VS-83 are not extensively published, studies on broader classes of dihydropyrimidine and other Eg5 inhibitors provide a valuable framework for understanding its activity. These models consistently emphasize the importance of a balanced combination of steric, electronic, and hydrophobic properties for achieving high-affinity binding to the Eg5 allosteric site. researchgate.netnih.gov
Below is an interactive table summarizing the key parameters often considered in QSAR studies of Eg5 inhibitors.
| QSAR Parameter | Description | Implication for Eg5 Inhibitor Design |
| CoMFA Steric Fields | Represents the spatial arrangement of atoms. | Identifies regions where bulky groups increase or decrease activity. |
| CoMFA Electrostatic Fields | Describes the distribution of charge. | Guides the placement of electron-donating or -withdrawing groups to optimize electrostatic interactions. |
| CoMSIA Hydrophobic Fields | Maps the hydrophobic character of the molecule. | Indicates favorable positions for hydrophobic substituents to interact with nonpolar residues in the binding pocket. |
| CoMSIA H-Bond Donor Fields | Identifies areas with hydrogen bond donating potential. | Suggests where hydrogen bond donors can be placed to form key interactions with the protein. |
| CoMSIA H-Bond Acceptor Fields | Pinpoints areas with hydrogen bond accepting potential. | Highlights optimal locations for hydrogen bond acceptors to engage with the binding site. |
Preclinical Efficacy and Cellular Studies of Eg5 Inhibitor Iv, Vs 83
Antiproliferative Activity Spectrum in Various Cancer Cell Lines
VS-83 has been evaluated for its ability to inhibit the growth of various cancer cell lines. As a potent inhibitor of the mitotic kinesin Eg5-ATPase activity, its primary mechanism involves inducing mitotic arrest, which leads to an antiproliferative effect.
Research has demonstrated that Eg5 Inhibitor IV, VS-83, exhibits significant antiproliferative activity against human glioblastoma cells. In comparative studies, VS-83 was found to be substantially more potent than its parent compound, Monastrol (B14932). Specifically, VS-83 showed an antiproliferative activity that was at least one order of magnitude higher against the U-87 MG, U-118 MG, and U-373 MG glioblastoma cell lines nih.govresearchgate.net. This enhanced efficacy highlights its potential as a therapeutic agent for glioblastoma, a notoriously difficult-to-treat primary brain tumor nih.govresearchgate.net. The compound effectively induces a characteristic monoaster formation in these cells, a hallmark of Eg5 inhibition, without affecting the vital cytoskeletal components β-actin and tubulin in non-mitotic cells researchgate.net.
| Cell Line | Cancer Type | Observed Activity of VS-83 |
|---|---|---|
| U-87 MG | Glioblastoma | ≥10-fold higher activity than Monastrol |
| U-118 MG | Glioblastoma | ≥10-fold higher activity than Monastrol |
| U-373 MG | Glioblastoma | ≥10-fold higher activity than Monastrol |
Based on a comprehensive review of the available scientific literature, specific data on the antiproliferative activity of this compound, against the breast cancer cell lines MCF-7 and MDA-MB-231 could not be located. While other Eg5 inhibitors have been studied in these cell lines, information pertaining exclusively to VS-83 is not publicly available.
Specific research detailing the antiproliferative activity of this compound, against the HCT116 colorectal cancer cell line is not available in the public scientific literature based on the conducted searches.
There is no specific data available from the searched literature regarding the efficacy of this compound, in chemotherapy-resistant cell lines, such as taxol-resistant ovarian or 6-thioguanine-resistant breast cancer cells. Studies on other novel Eg5 inhibitors have shown activity in such resistant models, suggesting a potential class-wide benefit, but direct evidence for VS-83 is currently lacking.
Effects on Cancer Cell Viability and Colony Formation Capacity
Detailed studies focusing specifically on the effects of this compound, on cancer cell viability beyond general antiproliferative assays and its impact on the colony formation capacity of cancer cells have not been identified in the reviewed literature. Colony formation assays are crucial for determining a compound's ability to inhibit the long-term proliferative potential of single cancer cells, but this data is not available for VS-83.
Modulation of Glioblastoma Stem Cell Phenotypes
An investigation into the scientific literature did not yield studies specifically examining the effects of this compound, on the phenotypes of glioblastoma stem cells (GSCs). The ability to target the GSC population is considered critical for overcoming therapy resistance and tumor recurrence in glioblastoma. While the activity of VS-83 in bulk glioblastoma cell lines is established, its role in modulating the self-renewal, differentiation, or viability of the GSC subpopulation remains an uninvestigated area.
Assessment of P-glycoprotein (P-gp) Interaction and Efflux Pump Modulation
Following a comprehensive review of publicly available scientific literature and research databases, no specific preclinical or cellular studies detailing the assessment of P-glycoprotein (P-gp) interaction and efflux pump modulation for the chemical compound this compound were identified.
P-glycoprotein is a well-characterized efflux pump that plays a significant role in multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells. The interaction of any new anticancer compound with P-gp is a critical aspect of its preclinical evaluation. Typically, this involves in vitro assays to determine if the compound is a substrate, inhibitor, or inducer of P-gp. Common methods for these assessments include:
Bidirectional Transport Assays: Utilizing polarized cell lines that overexpress P-gp, such as MDCK-MDR1, to measure the transport of the compound across the cell monolayer in both apical-to-basolateral and basolateral-to-apical directions. An efflux ratio significantly greater than 1, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate.
ATPase Assays: These assays measure the ATP hydrolysis activity of P-gp in the presence of a test compound. An increase in ATPase activity can suggest that the compound is a P-gp substrate.
Calcein-AM Efflux Assays: This method assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate calcein-AM from cells overexpressing P-gp.
While studies on other inhibitors of the mitotic kinesin Eg5, such as Monastrol, have investigated their interaction with P-glycoprotein nih.govresearchgate.net, no such data is available for this compound. Therefore, no detailed research findings or data tables on its potential as a P-gp substrate or its capacity to modulate efflux pump activity can be provided at this time. The absence of such information in the public domain prevents a thorough discussion on this specific aspect of the preclinical profile of this compound.
Applications of Eg5 Inhibitor Iv, Vs 83 As a Research Tool in Cell Biology
Induction of Specific Mitotic Phenotypes for Cellular Mechanistic Studies
The primary mechanism of Eg5 is to crosslink antiparallel microtubules and slide them apart, generating an outward pushing force that separates the centrosomes to form a bipolar spindle. nih.gov Inhibition of Eg5 by VS-83 blocks this crucial step, leading to a highly specific and predictable cellular phenotype: the formation of a "monopolar spindle" or "monoaster". mdpi.comnih.gov In this state, duplicated but unseparated centrosomes reside at the center of a radial array of microtubules, with chromosomes attached. nih.gov This distinct phenotype provides a clean experimental system to study the consequences of failed spindle bipolarity and the roles of other cellular components in the mitotic process. Researchers can use VS-83 to investigate downstream cellular events that occur when bipolar spindle formation is prevented, without the confounding effects of targeting more ubiquitous structures like microtubules themselves.
The formation of monopolar spindles is the characteristic hallmark of Eg5 inhibition. aacrjournals.orgtandfonline.com This easily identifiable phenotype, typically visualized through immunofluorescence microscopy of tubulin and DNA, serves as a robust biological marker for the on-target activity of compounds like VS-83. nih.govresearchgate.net When researchers treat cells with VS-83, the appearance of a high percentage of monoasters provides direct evidence that the compound is effectively inhibiting Eg5 within the cellular environment. nih.gov This visual confirmation is invaluable for validating experimental conditions and interpreting results. Furthermore, this distinct phenotype is the basis for cell-based screening assays designed to discover new Eg5 inhibitors. aacrjournals.orgnih.gov
Probing Spindle Assembly Checkpoint (SAC) Function and Regulation
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. The formation of monopolar spindles and subsequent improper chromosome attachments following Eg5 inhibition with VS-83 triggers a robust activation of the SAC. mdpi.comaacrjournals.org This induced mitotic arrest makes VS-83 an excellent tool for studying the SAC signaling cascade.
By creating a uniform population of cells arrested in mitosis due to a specific defect (lack of bipolar tension), researchers can:
Investigate the localization and modification of core SAC proteins like Mad2. semanticscholar.org
Study the temporal dynamics of checkpoint activation and silencing.
Examine how cells eventually exit mitosis after prolonged arrest (a process known as mitotic slippage) or undergo apoptosis. aacrjournals.org
Explore the synergistic effects of combining Eg5 inhibition with the abrogation of other cell cycle checkpoints, which can enhance mitotic catastrophe in cancer cells. nih.gov
Validation of Mitotic Spindle Assembly and Dynamics Models in Live-Cell Imaging
Live-cell imaging provides unparalleled insight into the dynamic nature of mitosis. The rapid and reversible action of small-molecule inhibitors like VS-83 makes them superior to slower genetic methods like RNA interference for such studies. Using time-lapse microscopy, researchers can add VS-83 at precise moments during the cell cycle to dissect the temporal requirements of Eg5 function. nih.gov
These experiments have demonstrated that Eg5 is essential not only for the initial separation of centrosomes in prophase but also for maintaining the integrity and bipolarity of the spindle during metaphase. nih.gov Quantitative imaging of cells treated with Eg5 inhibitors allows for the detailed analysis of subsequent cell fates, revealing significant differences in the responses of normal versus cancer cells to mitotic arrest. nih.govresearchgate.net Such studies help validate and refine computational and conceptual models of the force-balance mechanics that govern spindle assembly and function. researchgate.net
Utility in High-Throughput Screening Assays for Identification of Novel Mitotic Modulators
The distinctive and easily scorable monopolar spindle phenotype is highly amenable to automated high-throughput screening (HTS). aacrjournals.org Phenotypic screens, where large chemical libraries are tested for their ability to induce monoasters in cultured cells, have been instrumental in identifying novel Eg5 inhibitors beyond the initial discovery of Monastrol (B14932). aacrjournals.orgresearchgate.netnih.gov
In addition to cell-based phenotypic screens, biochemical HTS assays are also employed. These assays typically measure the microtubule-stimulated ATPase activity of purified Eg5 protein. researchgate.netnih.gov Compounds from a library are tested for their ability to inhibit this enzymatic activity. Hits from both phenotypic and biochemical screens can serve as starting points for medicinal chemistry efforts to develop new and improved mitotic modulators for research or therapeutic purposes. aacrjournals.orgnih.gov
| Screening Type | Principle | Primary Readout | Typical Application |
|---|---|---|---|
| Phenotypic (Cell-Based) | Inhibition of Eg5 in whole cells prevents centrosome separation. | Quantification of monopolar spindles via automated microscopy and image analysis. | Discovery of cell-permeable compounds that disrupt mitosis via Eg5 inhibition or other mechanisms leading to a similar phenotype. aacrjournals.org |
| Biochemical (In Vitro) | Inhibition of the microtubule-stimulated ATPase activity of purified Eg5 protein. | Measurement of phosphate release or ATP consumption (e.g., colorimetric or luminescence-based assays). | Identification of direct inhibitors of the Eg5 motor domain and determination of inhibitory constants (IC₅₀). nih.gov |
Q & A
Q. What is the primary mechanism of action of Eg5 Inhibitor IV, VS-83 in cancer research?
this compound selectively inhibits the ATPase activity of mitotic kinesin Eg5, a motor protein critical for spindle formation during cell division. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . To validate this mechanism experimentally, researchers should combine in vitro ATPase inhibition assays with immunofluorescence microscopy to visualize spindle defects in treated cell lines.
Q. How can researchers design a robust in vitro assay to test this compound efficacy?
A methodological approach involves:
- Using purified Eg5 protein in ATPase activity assays with varying inhibitor concentrations (IC₅₀ determination).
- Validating cellular effects via time-lapse microscopy to monitor mitotic arrest in cancer cell lines (e.g., HeLa or MCF-7).
- Including positive controls (e.g., ispinesib, a known Eg5 inhibitor) and negative controls (untreated cells) to ensure specificity .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental results for this compound be resolved?
Discrepancies often arise from model oversimplifications (e.g., neglecting protein-ligand dynamics) or experimental variability (e.g., cell line heterogeneity). To address this:
- Refine computational models by integrating structural data (e.g., cryo-EM or molecular dynamics simulations) with kinetic parameters from dose-response assays.
- Replicate experiments across multiple cell lines and validate using orthogonal methods (e.g., Western blotting for apoptotic markers like cleaved caspase-3) .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC₅₀ values. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Ensure reproducibility by adhering to CONSORT guidelines for experimental reporting, including raw data deposition and detailed protocol descriptions .
Q. How should researchers handle conflicting data on this compound’s off-target effects?
- Perform kinome-wide selectivity profiling to identify off-target interactions.
- Cross-validate findings using CRISPR/Cas9-mediated Eg5 knockout models to distinguish on-target vs. off-target effects.
- Compare results with published datasets (e.g., ChEMBL or PubChem bioactivity data) to contextualize discrepancies .
Q. What ethical considerations are critical when designing animal studies involving this compound?
- Follow ARRIVE guidelines for preclinical studies, including justification of sample sizes and humane endpoints.
- Ensure compliance with institutional animal care protocols (e.g., IACUC approval) and transparent reporting of adverse events.
- Address data storage and sharing plans in ethics proposals to maintain reproducibility .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo applications?
- Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution.
- Conduct iterative structure-activity relationship (SAR) studies to modify chemical substituents affecting solubility and metabolic stability.
- Validate improvements via LC-MS/MS plasma pharmacokinetics and tumor penetration assays in xenograft models .
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound analogs?
- Normalize HTS data using Z-scores or B-score correction to account for plate-to-plate variability.
- Apply machine learning algorithms (e.g., random forests) to prioritize compounds with unique scaffolds.
- Confirm hits using secondary assays (e.g., cell cycle flow cytometry) to reduce false positives .
Q. How should researchers integrate multi-omics data to elucidate this compound resistance mechanisms?
- Perform transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling of resistant vs. sensitive cell lines.
- Use pathway enrichment analysis (e.g., GSEA) to identify dysregulated pathways (e.g., ABC transporter upregulation).
- Validate findings via CRISPR interference (CRISPRi) targeting candidate resistance genes .
Q. What frameworks ensure reproducibility when publishing studies on this compound?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Provide detailed protocols on repositories like Protocols.io , including software versions (e.g., PyMOL for structural analysis).
- Include raw microscopy images and flow cytometry FACS files as supplementary materials .
Methodological Resources
- Data Presentation : Use appendices for raw data (e.g., ATPase assay kinetics) and embed processed data (e.g., dose-response curves) in the main text .
- Literature Review : Leverage specialized indexes (e.g., PubMed, Scopus) and prioritize primary sources over reviews for mechanistic insights .
- Ethical Compliance : Reference EQUATOR Network guidelines (e.g., CONSORT for trials, STROBE for observational studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
